Temozolomide (TMZ) is an oral alkylating agent that has become a cornerstone in the treatment of high-grade gliomas, particularly glioblastoma multiforme, and has shown promise in treating a variety of other solid tumors. Its ability to cross the blood-brain barrier due to its small size and lipophilic properties makes it particularly effective for central nervous system malignancies48. Despite its efficacy, resistance to TMZ is a significant clinical problem, and understanding the mechanisms of resistance is crucial for improving therapeutic outcomes4.
TMZ is frequently used in combination with radiotherapy as part of the first-line treatment for high-grade gliomas. It has been shown to induce senescence and downregulation of DNA repair pathways in glioma cells, which is significant as these mechanisms contribute to the therapeutic effects of the drug1. Moreover, the combination of TMZ with chloroquine, an autophagy inhibitor, has demonstrated a synergistic effect in reducing glioma cell proliferation and enhancing apoptosis, depending on the p53 status of the cells3.
In metastatic melanoma, TMZ has been shown to induce DNA damage, which is repaired by O6-alkylguanine alkyltransferase (ATase) and poly(ADP-ribose) polymerase-1 (PARP-1)–dependent base excision repair7. The drug's ability to penetrate the central nervous system makes it a potential treatment for preventing brain metastases in melanoma patients8.
Understanding the resistance mechanisms of TMZ is essential for the development of new therapeutic strategies. The expression of O6-methylguanine-DNA methyltransferase, the mismatch repair system, and the presence of cancer stem-like cells have been linked to TMZ resistance. Advances in nanotechnology and the combination with other chemotherapy agents are being explored to overcome these resistance mechanisms4.
TMZ's oral bioavailability and central nervous system activity make it a suitable candidate for combination chemotherapy. Clinical trials are investigating its use in various solid tumors with central nervous system metastases and in new drug schedules to increase its efficacy9. Additionally, the combination of TMZ with PARP inhibitors is being explored in clinical trials to define the effects on DNA integrity and relevant repair enzymes7.
TMZ delivers a methyl group to purine bases of DNA, particularly O6-guanine, N7-guanine, and N3-adenine, leading to DNA damage that triggers cell death pathways4. The drug induces senescence in glioblastoma cells through the activation of the ATR-CHK1 axis, p21, and NF-κB pathways, and it requires functional p53 to induce senescence1. TMZ-induced DNA lesions, such as O6-methylguanine (O6MeG), can lead to a futile cycle of mismatch repair (MMR) during DNA replication, resulting in DNA double-strand breaks (DSBs) and cell death6. Additionally, TMZ has been shown to activate AMP-activated protein kinase (AMPK), which contributes to apoptosis in glioblastoma cells through p53 activation and mTORC1 inhibition10.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.:
CAS No.: